Skimmione
Overview
Description
Skimmione is a natural product found in Euphorbia hirsuta, Diospyros, and other organisms with data available.
Scientific Research Applications
1. Machine-Aided Skim Reading
Skimmione's application in facilitating skim reading, particularly in scientific research, is highlighted in "SKIMMR: machine-aided skim-reading" (Novácek & Burns, 2013). This tool offers a dynamic graph-based view of inter-related concepts extracted from documents, aiding researchers in browsing large collections of scientific articles efficiently.
2. Pharmacological Properties in Traditional Medicine
Skimmione is also identified in traditional Chinese medicine for its pharmacological properties. For instance, "Skimmin, a Coumarin from Hydrangea paniculata, Slows down the Progression of Membranous Glomerulonephritis by Anti-Inflammatory Effects and Inhibiting Immune Complex Deposition" (Zhang et al., 2013) discusses Skimmin's renoprotective activity and its effects on reducing inflammation and immune complex deposition in a rat model.
3. Anticancer Potential
Skimmione has shown potential in anticancer research. The paper "Study on the activity and mechanism of skimmianine against human non-small cell lung cancer" (Zuo et al., 2019) found that Skimmianine could significantly inhibit the growth of non-small cell lung cancer cells and induce apoptosis.
4. Diabetic Nephropathy Treatment
In the context of diabetic nephropathy, "Skimmin protects diabetic cardiomyopathy in streptozotocin‐induced diabetic rats" (Liang et al., 2020) highlights Skimmin's protective effects on diabetic cardiomyopathy, demonstrating its potential as a lead compound for treating this condition.
5. Skimmione in Genome Research
The use of Skimmione in genome research is illustrated in "The unexpected depths of genome-skimming data: A case study examining Goodeniaceae floral symmetry genes" (Berger et al., 2017). This study presents a bioinformatics approach to explore the low-abundance portion of genome-skimming next-generation sequencing libraries, demonstrating Skimmione's utility in phylogenetic or evo-devo studies.
properties
IUPAC Name |
4,4,6a,6a,8a,11,11,14b-octamethyl-2,4a,5,6,8,9,10,12,12a,13,14,14a-dodecahydro-1H-picen-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O/c1-25(2)17-18-27(5)13-9-21-29(7)14-10-20-26(3,4)24(31)12-16-28(20,6)22(29)11-15-30(21,8)23(27)19-25/h9,20,22-23H,10-19H2,1-8H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCAVZSSFGIHQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(=O)CCC5(C4CCC3(C2C1)C)C)(C)C)C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6a,8a,11,11,12b,14b-Octamethyl-1,4,4a,5,6,6a,8,8a,9,10,11,12,12a,12b,13,14,14a,14b-octadecahydro-3(2H)-picenone |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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